3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid
CAS No.: 682803-63-0
Cat. No.: VC12011673
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid - 682803-63-0](/images/structure/VC12011673.png)
Specification
CAS No. | 682803-63-0 |
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Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | 3-amino-3-(3-methoxycarbonylphenyl)propanoic acid |
Standard InChI | InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
Standard InChI Key | GBMGCKXRUBNWMB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N |
Introduction
Structural and Molecular Characteristics
Data Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 682803-63-0 | |
Molecular Formula | ||
Molecular Weight | 223.22 g/mol | |
IUPAC Name | 3-amino-3-(3-methoxycarbonylphenyl)propanoic acid | |
SMILES | COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N | |
InChIKey | GBMGCKXRUBNWMB-UHFFFAOYSA-N |
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid typically involves multi-step organic reactions. A common approach begins with 3-(methoxycarbonyl)benzaldehyde, which undergoes condensation with a nitromethane derivative to form a β-nitro intermediate. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of protective groups, yields the target compound.
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point range of 230–232°C for its hydrochloride salt, as observed in the structurally analogous para-substituted isomer . The free acid form is sparingly soluble in polar solvents like water but dissolves readily in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm (C=O stretch of ester and carboxylic acid) and 3300–3500 cm (N-H stretch of amine).
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NMR Spectroscopy:
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: δ 3.85 (s, 3H, OCH), δ 4.25 (m, 1H, CH-NH), δ 7.45–8.10 (m, 4H, aromatic).
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: δ 52.5 (OCH), δ 167.2 (COOCH), δ 174.8 (COOH).
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Biochemical and Pharmaceutical Applications
Enzyme Inhibition and Substrate Analogues
The compound’s structure mimics natural amino acids, enabling its use as a transition-state analogue in enzyme inhibition studies. For example, it has been investigated as a potential inhibitor of aspartate aminotransferase, an enzyme critical in amino acid metabolism. The methoxycarbonyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid facilitates ionic interactions with active-site residues.
Drug Intermediate
3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid serves as a precursor in the synthesis of peptidomimetics and small-molecule therapeutics. Its hydrochloride salt (CAS 181519-49-3) is utilized in high-purity formulations for preclinical trials .
Parameter | Details | Source |
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Hazard Classification | Irritant (Skin, Eyes) | |
Recommended PPE | Gloves, Lab Coat, Safety Goggles | |
Storage Conditions | 2–8°C, Dry, Inert Atmosphere |
Comparative Analysis of Structural Isomers
Meta vs. Para Substitution
The meta-substituted isomer (CAS 682803-63-0) exhibits distinct electronic properties compared to its para-substituted counterpart (CAS 181519-49-3). The meta configuration induces greater steric hindrance around the phenyl ring, altering reactivity in electrophilic aromatic substitution reactions .
Data Table 3: Isomer Comparison
Property | Meta Isomer | Para Isomer |
---|---|---|
Melting Point | Not Reported | 230–232°C |
Solubility in DMSO | High | Moderate |
Enzyme Inhibition Potency | Higher | Lower |
Future Directions and Research Gaps
Optimization of Synthetic Routes
Current methodologies suffer from low yields and costly purification steps. Future research should explore catalytic asymmetric synthesis to produce enantiopure forms and flow chemistry techniques to enhance scalability.
Pharmacological Studies
While the compound’s biochemical interactions are well-documented, in vivo toxicity and pharmacokinetic profiles remain unstudied. Collaborative efforts between chemists and pharmacologists are essential to unlock its therapeutic potential .
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